molecular formula C20H18N4O3S B2625412 Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 893999-11-6

Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate

货号: B2625412
CAS 编号: 893999-11-6
分子量: 394.45
InChI 键: XCUJFFUXYYHWIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate is a synthetically designed small molecule that incorporates a pyridazine core, a heterocycle of significant interest in modern drug discovery. The pyridazine ring is characterized by a high dipole moment and robust, dual hydrogen-bonding capacity, which facilitates specific interactions with biological targets such as enzymes and receptors . These properties make it a valuable scaffold in molecular recognition and a potential bioisostere for phenyl rings or other azines, often serving to reduce lipophilicity and improve the physicochemical profile of lead compounds . The specific molecular architecture of this compound, featuring a thioether-linked acetamido benzoate chain and a pyridin-3-yl substituent, suggests its utility as a key intermediate or final candidate in medicinal chemistry programs. Researchers can leverage this structure in the design of molecules targeting a range of diseases, leveraging the proven relevance of the pyridazine motif in recently FDA-approved therapeutics . The product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-2-27-20(26)14-5-7-16(8-6-14)22-18(25)13-28-19-10-9-17(23-24-19)15-4-3-11-21-12-15/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUJFFUXYYHWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

The mechanism of action of Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in binding to metal ions or other cofactors .

相似化合物的比较

Table 1: Structural Comparison with Molecules (2011) Analogues

Compound ID Heterocyclic Substituent Linker Type Notable Features
Target Compound 6-(pyridin-3-yl)pyridazin-3-yl Thioacetamido (-S-CH2-C(O)-NH-) Pyridine-pyridazine fusion; sulfur linker
I-6230 Pyridazin-3-yl Phenethylamino Oxygen-free linker; simpler pyridazine
I-6232 6-Methylpyridazin-3-yl Phenethylamino Methyl substitution enhances lipophilicity
I-6273 Methylisoxazol-5-yl Phenethylamino Isoxazole introduces oxazole ring strain
I-6373 3-Methylisoxazol-5-yl Phenethylthio Thioether linker; methyl-isoxazole hybrid
I-6473 3-Methylisoxazol-5-yl Phenethoxy Ether linker; improved hydrolytic stability

Key Differences :

  • Heterocyclic Diversity : The target compound’s pyridazine-pyridine fusion provides a larger aromatic surface compared to I-6230/I-6232 (pyridazine only) or I-6273/I-6373/I-6473 (isoxazole). This may enhance π-π stacking interactions in biological targets.
  • Linker Chemistry: The thioacetamido bridge in the target compound balances metabolic stability and flexibility, contrasting with the phenethylamino (I-6230, I-6232) or phenethoxy (I-6473) linkers, which are more rigid or prone to hydrolysis.
  • Substituent Effects : The pyridin-3-yl group in the target compound introduces a hydrogen-bond acceptor at the pyridine nitrogen, absent in methyl- or isoxazole-substituted analogues.

Pyrimidine-Based Analogues from ADMET & DMPK (2021)

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) shares a thioacetate ester group with the target compound but differs in core heterocycle and substituents (Figure 1).

Key Comparisons:

  • Core Heterocycle : Compound 1 uses a pyrimidine ring (nitrogens at positions 1 and 3), whereas the target compound employs pyridazine (nitrogens at 1 and 2). Pyrimidines are common in nucleobase mimics, while pyridazines are less explored, suggesting divergent biological targets.
  • Substituents : The thietan-3-yloxy group in Compound 1 introduces a strained three-membered sulfur ring, which may alter solubility and steric interactions compared to the pyridin-3-yl group in the target compound.
  • Linker Flexibility : Both compounds feature sulfur-containing linkers, but Compound 1’s thioacetate ester is less conformationally restricted than the target’s thioacetamido bridge.

生物活性

Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a combination of pyridazine and pyridine rings linked through a sulfanylacetyl group, which contributes to its pharmacological properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of pyridazine and pyridine intermediates, followed by their coupling through a sulfanylacetyl linkage. The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluating various thioacetamide derivatives found that compounds with similar structures demonstrated effective antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Ethyl DerivativeP. aeruginosa20

The mechanism of action for this compound involves its interaction with specific molecular targets, likely including enzymes or receptors. The binding of the compound to these targets can modulate their activity, potentially inhibiting enzyme function by blocking substrate access .

Case Studies and Research Findings

  • Antitumor Activity : A study on related pyrazole derivatives indicated that compounds featuring similar structural motifs showed promising antitumor activity by targeting specific kinases involved in cancer progression . The inhibition of these kinases could lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Anti-inflammatory Effects : Another investigation into thioacetamide derivatives revealed significant anti-inflammatory properties, where compounds were shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting a potential role in treating inflammatory diseases .

常见问题

Q. What are the standard synthetic routes for preparing Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate?

The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:

  • Step 1 : Functionalization of pyridazine derivatives (e.g., introducing thiol groups at position 3 of pyridazin-6-yl) through reactions like SNAr (nucleophilic aromatic substitution) using thiourea or NaSH .
  • Step 2 : Activation of the acetamido linker via chloroacetylation or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the benzoate moiety .
  • Step 3 : Final esterification using ethanol under acidic or basic conditions .
    Key Validation : Monitor reaction progress via TLC and confirm purity using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What analytical techniques are essential for characterizing this compound?

Critical methods include:

  • 1H/13C NMR : To confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and ester/amide bond integrity. Splitting patterns in 1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) help identify substitution .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester/amide) and ~2550 cm⁻¹ (S-H stretch, if present) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z ~422) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (similar pyridazine derivatives show moderate toxicity) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Always consult a physician and provide the SDS .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyridazine-thioacetamido linkage?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature Control : Reactions at 60–80°C minimize side products (e.g., disulfide formation) .
    Case Study : A 2023 study achieved 68% yield by optimizing stoichiometry (1:1.2 ratio of pyridazine to chloroacetyl chloride) .

Q. How to assess the biological activity of this compound in antimicrobial studies?

  • In vitro Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Positive Controls : Compare with ciprofloxacin or ampicillin .
  • Mechanistic Probes : Evaluate membrane disruption via fluorescence assays (propidium iodide uptake) .

Q. How to resolve contradictions in reported bioactivity data for pyridazine derivatives?

  • Reproducibility Checks : Validate protocols (e.g., identical bacterial strains, incubation times).
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical variations .
  • Meta-Analysis : Cross-reference with databases like PubChem for consistency in IC₅₀ values .

Q. What advanced techniques confirm the compound’s stereochemistry and solid-state structure?

  • Single-Crystal X-ray Diffraction : Resolve bond angles and torsion angles (e.g., dihedral angle between pyridazine and benzoate planes) .
  • DFT Calculations : Compare experimental XRD data with computational models (e.g., Gaussian 09 at B3LYP/6-31G* level) .

Q. How to interpret conflicting spectroscopic data (e.g., NMR splitting patterns)?

  • Dynamic Effects : Consider rotational barriers in amide bonds causing variable splitting.
  • Solvent Polarity : DMSO-d₆ vs. CDCl₃ can shift proton signals due to hydrogen bonding .
  • 2D NMR : Use HSQC/HMBC to assign overlapping aromatic signals .

Q. What methodologies explore the compound’s mechanism in kinase inhibition assays?

  • Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with ATP pockets .
  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How to troubleshoot low yields during the final esterification step?

  • Acid/Base Optimization : Use H₂SO₄ (5 mol%) in ethanol for esterification or switch to Mitsunobu conditions (DIAD, PPh₃) .
  • Byproduct Removal : Extract unreacted starting materials with dichloromethane/water .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h at 100°C .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。